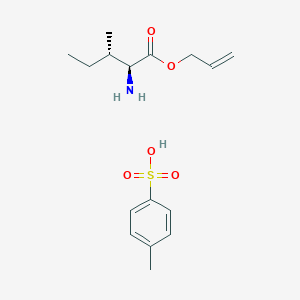
H-Ile-Oall Tosoh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-Ile-Oall Tosoh” is also known as “(2S,3S)-Allyl 2-amino-3-methylpentanoate 4-methylbenzenesulfonate”. It has a CAS Number of 88224-05-9 and a molecular weight of 343.44 . It is a solid substance that is stored in an inert atmosphere, under -20C .
Molecular Structure Analysis
The linear formula of “this compound” is C16H25NO5S . The molecular formula is C18H27NO6S and it has an average mass of 385.475 Da .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored in an inert atmosphere, under -20C .Aplicaciones Científicas De Investigación
Isotope Labeling Experiments and (13)C Flux Analysis Isotope labeling experiments (ILEs) and (13)C flux analysis are significant in metabolic engineering. They provide crucial information for identifying knockout, overexpression, and media optimization targets. These techniques have been used in academic and industrial labs for enhancing product formation, discovering novel metabolic functions in uncharacterized organisms, and improving the metabolic efficiency of host cell factories. ILEs, in conjunction with enzyme or metabolic engineering, have played a key role in elucidating host cell metabolism and improving product titer, rate, or yield (McAtee, Jazmin, & Young, 2015).
Fenton's Peroxidation as an Advanced Oxidation Technique Fenton's reagent, a combination of hydrogen peroxide and iron salts, is known for its effectiveness in destroying hazardous organic pollutants in water. This technique involves the production of hydroxyl radicals, which are strong oxidants and crucial in treating various inorganic and organic contaminants. Fenton's peroxidation has been widely studied and applied in environmental cleanup and waste management, showcasing its versatility in scientific applications (Neyens & Baeyens, 2003).
Study of Hemoglobin Variants in Escherichia Coli Research on hemoglobin variants like Hb S-Antilles, which includes the substitution of Val → Ile, provides insights into the molecular mechanisms of sickling in heterozygous carriers. Understanding these variants, including their synthesis in model organisms like E. coli, contributes to our knowledge of genetic diseases like sickle cell anemia. This line of research aids in the development of new treatments and therapeutic approaches (Pagnier et al., 1990).
Role of Hydrogen Bonds in Chemical and Biological Processes Hydrogen bonds play a pivotal role in various biological, chemical, and physical processes. Their influence is particularly significant in the study of intramolecular interactions, like those observed in ortho-hydroxybenzaldehydes, phenones, and quinones. Understanding hydrogen bonding is crucial for designing and synthesizing new chemical compounds and pharmaceuticals (Rusinska-Roszak, 2017).
Development of Chromatography Supports and Columns Dr. Yoshio Kato's work at Tosoh Corporation in developing bioseparation columns and media is an important part of scientific research applications. These products are widely used in academic and industrial laboratories for the analysis and purification of proteins and other biomolecules, significantly contributing to the field of biochemistry and molecular biology (Wehr, 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
H-Ile-OAll.TosOH is an amino acid derivative
Mode of Action
The mode of action of H-Ile-OAllAs an amino acid derivative, it might interact with its targets in a way that is typical for this class of compounds, but without specific information, it’s challenging to provide a detailed explanation of its interaction with its targets and any resulting changes .
Biochemical Pathways
The specific biochemical pathways affected by H-Ile-OAllAmino acid derivatives can be involved in a wide range of biochemical pathways, but without specific information on H-Ile-OAll.TosOH, it’s difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Ile-OAll.TosOH are not clearly mentioned in the available resources. These properties are crucial in determining the bioavailability of a compound. Further research is needed to outline the ADME properties of H-Ile-OAll.TosOH .
Result of Action
The molecular and cellular effects of H-Ile-OAllAs an amino acid derivative, it might have various effects at the molecular and cellular level, but without specific information, it’s challenging to describe these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of H-Ile-OAllFactors such as temperature, pH, and the presence of other compounds can influence the action of a compound .
Análisis Bioquímico
Biochemical Properties
H-Ile-OAll.TosOH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is peptidyl transferase, which facilitates the formation of peptide bonds during protein synthesis. The interaction between H-Ile-OAll.TosOH and peptidyl transferase is crucial for the elongation of peptide chains. Additionally, H-Ile-OAll.TosOH can interact with aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules .
Cellular Effects
H-Ile-OAll.TosOH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the mTOR signaling pathway, which plays a critical role in cell growth and proliferation. By modulating this pathway, H-Ile-OAll.TosOH can influence protein synthesis and cellular metabolism. Furthermore, H-Ile-OAll.TosOH has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of H-Ile-OAll.TosOH involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. H-Ile-OAll.TosOH binds to specific sites on enzymes, altering their activity. For instance, it can inhibit the activity of certain proteases, preventing the degradation of proteins and peptides. Additionally, H-Ile-OAll.TosOH can activate certain kinases, leading to phosphorylation events that regulate various cellular processes. These interactions ultimately result in changes in gene expression, affecting the overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Ile-OAll.TosOH can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that H-Ile-OAll.TosOH can have lasting effects on cellular function, particularly in in vitro studies. For example, prolonged exposure to H-Ile-OAll.TosOH can lead to sustained changes in gene expression and protein synthesis .
Dosage Effects in Animal Models
The effects of H-Ile-OAll.TosOH vary with different dosages in animal models. At low doses, H-Ile-OAll.TosOH can enhance protein synthesis and cellular metabolism without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects, such as liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects of H-Ile-OAll.TosOH are maximized at specific dosages, beyond which the adverse effects become more pronounced .
Metabolic Pathways
H-Ile-OAll.TosOH is involved in various metabolic pathways, including the synthesis and degradation of peptides and proteins. It interacts with enzymes such as peptidyl transferase and aminoacyl-tRNA synthetases, which play crucial roles in protein synthesis. Additionally, H-Ile-OAll.TosOH can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, H-Ile-OAll.TosOH is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of H-Ile-OAll.TosOH across cell membranes, ensuring its proper localization and accumulation. The distribution of H-Ile-OAll.TosOH within tissues can vary depending on the presence of these transporters and binding proteins .
Subcellular Localization
H-Ile-OAll.TosOH exhibits specific subcellular localization, which can influence its activity and function. It is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in protein synthesis. Additionally, H-Ile-OAll.TosOH can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. These modifications ensure that H-Ile-OAll.TosOH reaches its intended site of action within the cell .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for H-Ile-Oall Tosoh involves the protection of the amino and carboxylic acid groups of isoleucine, followed by coupling with O-allanyl-L-tyrosine and subsequent deprotection of the protecting groups.", "Starting Materials": [ "L-isoleucine", "O-allanyl-L-tyrosine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Toluene", "Triethylamine (TEA)", "Acetic anhydride", "Pyridine", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "Protection of isoleucine amino group with tert-butyloxycarbonyl (Boc) group in the presence of DIPEA and acetic anhydride in DCM", "Protection of isoleucine carboxylic acid group with methyl ester in the presence of HCl and methanol", "Coupling of Boc-protected isoleucine methyl ester with O-allanyl-L-tyrosine in the presence of DCC and NHS in DCM", "Deprotection of Boc group with HCl in dioxane", "Deprotection of methyl ester with NaOH in methanol", "Purification of the crude product by column chromatography using ethyl acetate and toluene as eluents", "Final product obtained after drying with Na2SO4" ] } | |
Número CAS |
88224-05-9 |
Fórmula molecular |
C16H25NO5S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-methylpentanoate |
InChI |
InChI=1S/C9H17NO2.C7H8O3S/c1-4-6-12-9(11)8(10)7(3)5-2;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
KLSHVPHGOQRRIE-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)OCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CCC(C)C(C(=O)OCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2605124.png)
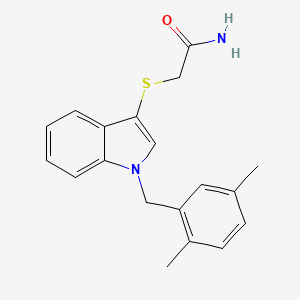

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2605129.png)
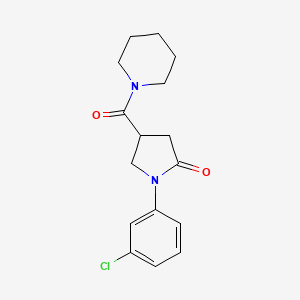
![N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2605132.png)
![Methyl 5-[4-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperazin-1-yl]thiophene-2-carboxylate](/img/structure/B2605135.png)
![5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2605137.png)
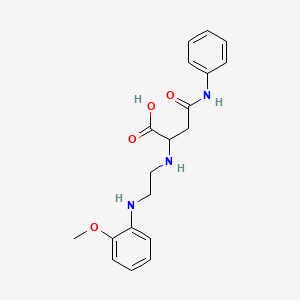
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(3-methoxyphenyl)sulfonylamino]acetamide](/img/structure/B2605143.png)
![3-Propan-2-yl-5-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole;dihydrochloride](/img/structure/B2605144.png)
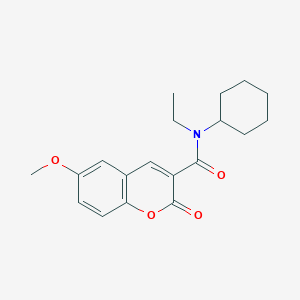
methanone](/img/structure/B2605146.png)
![N-(3,4-difluorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2605147.png)
